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  • Product: 5-Tetradecanone
  • CAS: 31857-89-3

Core Science & Biosynthesis

Foundational

The Phytochemical Landscape of 5-Tetradecanone: Natural Sources, Analytical Screening, and Biological Implications

Executive Summary 5-Tetradecanone (also known as tetradecan-5-one; CAS: 31857-89-3) is a C14 aliphatic ketone that occupies a unique niche in both plant phytochemistry and microbial volatile organic compound (VOC) profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Tetradecanone (also known as tetradecan-5-one; CAS: 31857-89-3) is a C14 aliphatic ketone that occupies a unique niche in both plant phytochemistry and microbial volatile organic compound (VOC) profiling. As drug development and ecological agriculture increasingly turn toward natural products, understanding the occurrence, extraction, and biological signaling of mid-chain ketones is critical. This whitepaper provides an in-depth technical guide to the natural sources of 5-tetradecanone, the mechanistic rationale behind its analytical screening via GC-MS, and its emerging roles in biocontrol and pharmacology.

Natural Sources and Biosynthetic Origins

Historically viewed as a minor volatile constituent, 5-tetradecanone and its derivatives have been recently identified in highly specialized biological matrices, serving distinct ecological and pharmacological functions.

Microbial Volatilomes (Biocontrol Agents)

In the realm of agricultural microbiology, 5-tetradecanone is a key signaling molecule. Recent profiling of the biocontrol bacterium Bacillus amyloliquefaciens revealed that tetradecan-5-one is uniquely emitted as part of its volatile arsenal[1]. These VOC emissions are biologically active, demonstrating potent mycelial growth inhibition against phytopathogens such as Fusarium oxysporum[1]. The biosynthesis of such aliphatic ketones in bacteria typically arises from the incomplete β-oxidation of fatty acids or the decarboxylation of β-keto acids.

Plant Phytochemistry (Lamiaceae Family)

In higher plants, 5-tetradecanone is often found in substituted forms. A landmark metabolomic profiling of the aerial parts of Moluccella laevis L. (Lamiaceae)—a plant with significant antiproliferative properties—tentatively identified the complex derivative 1-(3,4-Dihydroxyphenyl)-5-tetradecanone [2]. The presence of this compound, alongside other flavonoids and iridoids, correlates with the extract's high cytotoxic activity against human cancer cell lines (HepG-2, MCF-7, CACO-2) via the suppression of receptor tyrosine kinases[2].

Data Presentation: Sources and Analytical Parameters

To facilitate cross-disciplinary comparison, the quantitative and qualitative data regarding 5-tetradecanone are summarized below.

Table 1: Natural Sources and Biological Activity of 5-Tetradecanone and its Derivatives

Compound / DerivativeBiological SourceMatrix TypePrimary Biological ActivityReference
Tetradecan-5-one Bacillus amyloliquefaciensMicrobial VOC (Headspace)Antifungal (Inhibits F. oxysporum)[1]
1-(3,4-Dihydroxyphenyl)-5-tetradecanone Moluccella laevis L.Plant Extract (Ethanolic/Aqueous)Antiproliferative / Cytotoxic[2]

Table 2: Standardized GC-MS Parameters for 5-Tetradecanone Screening

ParameterSpecificationMechanistic Rationale
Molecular Formula C14H28OAliphatic mid-chain ketone[3].
Molecular Weight 212.37 g/mol Determines the target m/z for Selected Ion Monitoring (SIM).
Column Phase 5% Phenyl-methylpolysiloxaneNon-polar to slightly polar phase optimally resolves aliphatic hydrocarbons and ketones.
Ionization Energy 70 eV (Electron Impact)Standardized energy required to induce reproducible fragmentation for NIST library matching[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes internal quality control measures to prevent false positives and matrix interference.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of Volatile Ketones

This protocol is optimized for capturing 5-tetradecanone from microbial cultures or crushed plant biomass.

  • Sample Preparation & Internal Standardization: Place 2.0 g of raw biomass (or 5.0 mL of microbial culture) into a 20 mL sterile headspace vial. Spike the sample with 10 µL of an internal standard (IS) solution (e.g., 2-hexanone-d5 at 10 µg/mL).

    • Causality: The deuterated IS validates the extraction efficiency. If the IS recovery drops below 80%, the system flags a matrix suppression issue, invalidating the run.

  • Equilibration: Seal the vial with a PTFE/silicone septum and incubate at 40°C for 20 minutes under continuous agitation (250 rpm).

    • Causality: 40°C provides enough thermal energy to drive the semi-volatile C14 ketone into the headspace without causing thermal degradation of thermolabile co-metabolites.

  • Fiber Exposure: Pierce the septum and expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C.

    • Causality: The tri-phase fiber coating provides a broad polarity range. The Divinylbenzene (DVB) layer specifically targets the retention of mid-to-high molecular weight aliphatic ketones like 5-tetradecanone.

Protocol 2: GC-MS/MS Screening and Spectral Validation
  • Thermal Desorption: Retract the fiber and immediately insert it into the GC inlet. Desorb at 250°C for 3 minutes in splitless mode.

    • Causality: Splitless mode ensures maximum transfer of trace analytes onto the column. 250°C is sufficient to break the van der Waals forces between the ketone and the fiber without degrading the stationary phase.

  • Chromatographic Separation: Use an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Program the oven: 50°C (hold 2 min), ramp at 5°C/min to 240°C, then ramp at 20°C/min to 280°C (hold 5 min).

    • Causality: The slow initial ramp (5°C/min) allows for the baseline resolution of structural isomers (e.g., separating 5-tetradecanone from 4-tetradecanone or 6-tetradecanone).

  • Mass Spectrometry & Self-Validation: Operate the MS in full scan mode (m/z 40–400) at 70 eV[3].

    • Validation Check: Calculate the Kovats Retention Index (RI) using a co-injected C8-C20 alkane standard. The identification of 5-tetradecanone is only validated if the spectral match factor against the NIST library is >850 AND the experimental RI matches the literature RI within ±10 units.

Visualizations of Workflows and Mechanisms

To conceptualize the extraction methodology and the biological role of 5-tetradecanone, the following logical architectures are provided.

Diagram 1: GC-MS Phytochemical Screening Workflow

This diagram illustrates the sequential causality of the analytical screening process, from raw biomass to spectral validation.

GCMS_Workflow A Raw Biomass (Plant/Microbial) B Headspace SPME (Volatile Capture) A->B 40°C Equilibration C Thermal Desorption (GC Inlet, 250°C) B->C Fiber Insertion D Gas Chromatography (HP-5MS Column) C->D Carrier Gas (He) E Mass Spectrometry (EI Ionization) D->E Rt & RI Matching F Data Analysis (NIST Library Match) E->F m/z 212.37 (M+)

Caption: Step-by-step GC-MS analytical workflow for the extraction and validation of 5-tetradecanone.

Diagram 2: Ecological Signaling & Biocontrol Pathway

This diagram maps the biological causality of 5-tetradecanone when utilized as a microbial volatile organic compound against phytopathogens.

Eco_Signaling A Bacillus amyloliquefaciens (Biocontrol Agent) B VOC Emission (5-Tetradecanone) A->B Biosynthesis & Emission C Fusarium oxysporum (Fungal Pathogen) B->C Volatile Diffusion & Uptake D Mycelial Growth Inhibition C->D Lipid Metabolism Disruption

Caption: Ecological signaling pathway of 5-tetradecanone mediating microbial biocontrol.

Mechanistic Insights into Biological Activity

Understanding how 5-tetradecanone functions biologically allows researchers to optimize its applications in agriculture and medicine.

Antifungal Mechanisms (Biocontrol): The efficacy of Bacillus VOCs, including 5-tetradecanone, against fungi like Fusarium relies on the lipophilic nature of the aliphatic chain[1]. The 14-carbon backbone allows the molecule to easily partition into the phospholipid bilayer of fungal cell membranes. Once intercalated, the ketone disrupts membrane fluidity and interferes with lipid metabolism, ultimately leading to the cessation of mycelial growth and hyphal structural collapse[1].

Antiproliferative Mechanisms (Pharmacology): In plant-derived derivatives, such as 1-(3,4-Dihydroxyphenyl)-5-tetradecanone found in Moluccella laevis, the biological activity is augmented by the dihydroxyphenyl moiety[2]. While the aliphatic tail (tetradecanone) ensures high cellular permeability and membrane anchoring, the phenolic head group is capable of forming hydrogen bonds with the ATP-binding pockets of receptor tyrosine kinases (e.g., EGFR, HER2). This dual-action structure is a hallmark of natural antiproliferative agents, disrupting downstream survival signals (Akt and ERK pathways) in cancer cell lines[2].

References

  • Abdallah, H. M., et al. "Antiproliferative potential of moluccella laevis L. aerial parts family lamiaceae (labiatae), supported by phytochemical investigation and molecular docking study." Natural Product Research, 2021.[Link]

  • National Institute of Standards and Technology (NIST). "tetradecan-5-one - the NIST WebBook." NIST Mass Spectrometry Data Center.[Link]

  • Munoz Moreno, C., et al. "Use of Volatile Organic Compounds Produced by Bacillus Bacteria for the Biological Control of Fusarium oxysporum." MDPI, 2025.[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Properties of 5-Tetradecanone

Abstract Introduction: The Significance of Thermodynamic Properties in Research and Development 5-Tetradecanone (C₁₄H₂₈O) is a long-chain aliphatic ketone. The position of the carbonyl group at the fifth carbon atom infl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Significance of Thermodynamic Properties in Research and Development

5-Tetradecanone (C₁₄H₂₈O) is a long-chain aliphatic ketone. The position of the carbonyl group at the fifth carbon atom influences its physical and chemical characteristics, distinguishing it from its various isomers. In the realms of pharmaceutical development, materials science, and chemical engineering, a thorough understanding of a compound's thermodynamic properties is not merely academic—it is a cornerstone of process safety, product stability, and formulation design.

Key thermodynamic parameters such as the enthalpy of vaporization, heat capacity, and vapor pressure govern the phase behavior of a substance. For a compound like 5-tetradecanone, this data is critical for:

  • Process Design and Optimization: Accurate vapor pressure data is essential for the design of distillation and purification processes. Enthalpy of vaporization is a critical parameter for calculating the energy requirements of these operations.

  • Safety and Hazard Analysis: Vapor pressure is a direct measure of a substance's volatility and is a key determinant in its flammability classification. Understanding the heat capacity is crucial for assessing thermal runaway risks in chemical reactions.

  • Pharmaceutical Formulation: The thermodynamic properties of an active pharmaceutical ingredient (API) or an excipient can influence its solubility, dissolution rate, and stability in various formulations.

  • Computational Chemistry and Molecular Modeling: Experimental thermodynamic data serves as a crucial benchmark for the validation and refinement of theoretical models that predict molecular behavior.

While the NIST Chemistry WebBook provides an infrared spectrum for 5-tetradecanone, it currently lacks published thermodynamic data.[1] This guide, therefore, focuses on equipping researchers with the knowledge to obtain this data experimentally.

Comparative Thermodynamic Data of Aliphatic Ketones

In the absence of direct experimental data for 5-tetradecanone, examining the properties of its isomers and other long-chain ketones can provide valuable estimations and a basis for comparison. It has been observed that 2-alkanones tend to have higher enthalpies of vaporization and lower vapor pressures compared to other isomers, which is attributed to stronger intermolecular interactions.[2]

Table 1: Physical Properties of Selected Tetradecanone Isomers and Related Ketones

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Vapor Pressure (mmHg @ 25°C)Flash Point (°C)
2-Tetradecanone2345-27-9C₁₄H₂₈O212.37279-280330.007 (est.)84.44
3-Tetradecanone629-23-2C₁₄H₂₈O212.37152 @ 16mmHg340.0052866
4-Tetradecanone26496-20-8C₁₄H₂₈O212.37276.824-250.0046881.8
7-Tetradecanone82841-83-8C₁₄H₂₈O212.37----

Data sourced from various chemical supplier databases and the NIST Chemistry WebBook where available.[3][4][5][6][7]

Experimental Determination of Thermodynamic Properties

This section provides detailed, step-by-step methodologies for the experimental determination of key thermodynamic properties of 5-tetradecanone. The causality behind experimental choices is explained to ensure a thorough understanding of the procedures.

Enthalpy of Vaporization (ΔHvap)

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.[8] It can be determined directly by calorimetry or indirectly by measuring the variation of vapor pressure with temperature.

This method involves measuring the heat absorbed during the vaporization of a known mass of the substance.

Experimental Protocol: Isothermal Calorimetry

  • Calorimeter Preparation: Utilize a Calvet-type calorimeter or a similar isothermal heat-flow calorimeter. Ensure the instrument is calibrated according to the manufacturer's specifications, typically using a substance with a well-known enthalpy of vaporization.

  • Sample Preparation: Accurately weigh a sample of 5-tetradecanone (typically a few milligrams) into a volatile sample pan.

  • Experimental Setup: Place the sample pan inside the calorimeter, which is maintained at a constant temperature.

  • Vaporization: Induce vaporization by passing a slow, controlled stream of an inert gas (e.g., nitrogen or argon) over the sample. The continuous removal of the vapor phase disturbs the liquid-vapor equilibrium, leading to sustained evaporation.

  • Data Acquisition: The calorimeter measures the heat flow required to maintain the isothermal condition as the sample vaporizes. This heat flow is directly proportional to the rate of vaporization.

  • Data Analysis: Integrate the heat flow signal over the entire duration of the vaporization process to obtain the total heat absorbed (Q). The enthalpy of vaporization is then calculated using the following equation:

    ΔHvap = Q / m

    where:

    • ΔHvap is the enthalpy of vaporization (J/g or J/mol)

    • Q is the total heat absorbed (J)

    • m is the mass of the sample (g or mol)

Causality of Experimental Choices:

  • Isothermal Conditions: Maintaining a constant temperature simplifies the thermodynamic analysis, as the measured heat flow directly corresponds to the enthalpy of vaporization at that temperature.

  • Inert Gas Flow: The inert gas facilitates the complete vaporization of the sample at a temperature below its boiling point and ensures that the process occurs at a measurable rate.

  • Accurate Mass Measurement: The precision of the enthalpy of vaporization determination is directly dependent on the accuracy of the initial mass measurement of the sample.

Diagram of Calorimetric Determination of ΔHvap

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Calibrate Calibrate Calorimeter Weigh Weigh 5-Tetradecanone Sample Calibrate->Weigh Place Place Sample in Calorimeter Weigh->Place Vaporize Induce Vaporization with Inert Gas Place->Vaporize Measure Measure Isothermal Heat Flow Vaporize->Measure Integrate Integrate Heat Flow Signal (Q) Measure->Integrate Calculate Calculate ΔHvap = Q / m Integrate->Calculate G cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Assemble Assemble Vapor Pressure Apparatus Degas Degas 5-Tetradecanone Sample Assemble->Degas SetTemp Set and Stabilize Temperature Degas->SetTemp MeasureP Measure Vapor Pressure SetTemp->MeasureP Repeat Repeat at Different Temperatures MeasureP->Repeat Plot Plot ln(P) vs. 1/T MeasureP->Plot Repeat->SetTemp Fit Perform Linear Regression Plot->Fit Calculate Calculate ΔHvap from Slope Fit->Calculate

Caption: Workflow for the indirect determination of the enthalpy of vaporization.

Heat Capacity (Cp)

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. For liquids, the isobaric heat capacity (Cp), measured at constant pressure, is the most relevant. [9][10] Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for both temperature and heat flow using standard reference materials (e.g., indium, sapphire).

  • Sample and Reference Preparation:

    • Accurately weigh a sample of 5-tetradecanone into a hermetically sealed aluminum pan.

    • Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • Experimental Program:

    • Baseline Run: Perform a temperature scan with two empty pans (sample and reference) to establish the baseline heat flow.

    • Sapphire Run: Replace the empty sample pan with a sapphire standard of known mass and perform the same temperature scan.

    • Sample Run: Replace the sapphire standard with the pan containing 5-tetradecanone and repeat the temperature scan.

  • Data Acquisition: The DSC measures the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: The heat capacity of the sample is calculated using the following equation:

    Cp,sample = (DSCsample - DSCbaseline) / (DSCsapphire - DSCbaseline) * (msapphire / msample) * Cp,sapphire

    where:

    • Cp is the specific heat capacity

    • DSC is the measured heat flow signal

    • m is the mass

Causality of Experimental Choices:

  • Hermetically Sealed Pans: For volatile liquids like ketones, hermetically sealed pans are essential to prevent mass loss due to evaporation during the temperature scan, which would otherwise introduce significant error.

  • Three-Step Method: The use of a baseline, a standard (sapphire), and the sample run allows for the correction of instrumental artifacts and provides a more accurate determination of the heat capacity.

  • Controlled Heating Rate: A constant and known heating rate is crucial for ensuring that the measured heat flow is directly proportional to the heat capacity.

Diagram of Heat Capacity Determination by DSC

G cluster_prep Preparation cluster_runs DSC Runs cluster_calc Calculation Calibrate Calibrate DSC WeighSample Weigh Sample and Reference Calibrate->WeighSample Baseline Run Baseline (Empty Pans) WeighSample->Baseline Standard Run Sapphire Standard Baseline->Standard Sample Run 5-Tetradecanone Sample Standard->Sample Analyze Analyze Heat Flow Data Sample->Analyze CalculateCp Calculate Cp using Comparative Method Analyze->CalculateCp

Caption: Workflow for determining heat capacity using Differential Scanning Calorimetry.

Safety and Handling of 5-Tetradecanone

While a specific Safety Data Sheet (SDS) for 5-tetradecanone is not widely available, general precautions for handling long-chain aliphatic ketones should be observed. These compounds are typically considered to have low acute toxicity. [7]However, as with any chemical, appropriate safety measures are necessary.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any vapors.

  • Fire Safety: Aliphatic ketones are combustible. Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam).

  • Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local, state, and federal regulations. Prevent entry into waterways.

It is imperative to consult a comprehensive SDS for 5-tetradecanone, should one become available, before handling the compound.

Conclusion

The thermodynamic properties of 5-tetradecanone are essential for its safe and effective use in various scientific and industrial applications. This technical guide, while highlighting the current lack of published experimental data for this specific compound, provides the necessary theoretical background and detailed experimental protocols to enable researchers to determine these properties. The methodologies for measuring the enthalpy of vaporization, heat capacity, and vapor pressure are well-established and, when executed with care, can yield high-quality data. The comparative data for isomers and the general safety guidelines provided herein serve as a valuable starting point for any work involving 5-tetradecanone. It is through the rigorous experimental determination of such fundamental properties that we can advance our understanding and application of chemical compounds in research and development.

References

  • Calorimetric Methods for Measuring Heat Capacities of Liquids and Liquid Solutions. (n.d.). Retrieved from [Link]

  • How To Compare Conventional vs Modern Vapor Pressure Techniques. (2026, March 16). Retrieved from [Link]

  • tetradecan-5-one. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • Determination of the enthalpy of vaporization of liquids 02.04 Thermochemistry/Calorimetry. (n.d.). Retrieved from [Link]

  • Measurement Of Vapor Pressure. (2021, October 10). Retrieved from [Link]

  • Vapor pressure measurement. (n.d.). Retrieved from [Link]

  • Zaitsau, D. H., & Paulechka, E. (n.d.).
  • Vapor Pressure Testing: A Comprehensive Guide. (2024, April 30). Retrieved from [Link]

  • Chapter 2. Calorimetric Methods for Measuring Heat Capacities of Liquids and Liquid Solutions. (n.d.). Retrieved from [Link]

  • A dynamic method for determining the vapor pressure of carbon dioxide at 0 °C. (n.d.). Retrieved from [Link]

  • Measuring the heat capacity of liquids at high temperatures – applications to molten salts. (2020, July 7). Retrieved from [Link]

  • 5-TETRADECANONE — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Calorimetric measurements Measurement of heat capacity. (n.d.). Retrieved from [Link]

  • Determination of Accurate Specific Heat Capacities of Liquids in a Reaction Calorimeter, by Statistical Design. (2011, May 27). ACS Publications. Retrieved from [Link]

  • Determining enthalpy of vapourisation by measuring vapour pressures (Vernier LabQuest). (2014, June 2). YouTube. Retrieved from [Link]

  • What are the different ways to calculate enthalpy of vaporization? (2023, October 15). ResearchGate. Retrieved from [Link]

  • Enthalpy of Vapourisation of Water by Vapour Pressure Measurement. (2024, September 1). Chemistry LibreTexts. Retrieved from [Link]

  • Estimation of the Enthalpy of Vaporization and the Entropy of Vaporization for Pure Organic Compounds at 298.15 K and at Normal Boiling Temperature by a Group Contribution Method. (2005, September 27). ACS Publications. Retrieved from [Link]

  • Prediction of vaporization enthalpies based on modified Randic indices. Aldehydes and ketones. (n.d.). ResearchGate. Retrieved from [Link]

  • Tetradecanone. (2024, April 9). ChemBK. Retrieved from [Link]

  • Influence of the position of carbonyl group in ketones on their enthalpies of vaporization and saturated vapour pressures. (n.d.). ResearchGate. Retrieved from [Link]

  • Heat Capacity. (n.d.). Retrieved from [Link]

  • Heat capacities of liquid ketones and aldehydes at 298 K. (n.d.). ResearchGate. Retrieved from [Link]

  • Welcome to the NIST WebBook. (n.d.). Retrieved from [Link]

  • Heats of formation of aliphatic ketones: structure correlation based on environment treatment. (n.d.). Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]

  • Acetone. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • Acetone. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • 7-Tetradecanone. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • 2-Tetradecanone. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • 2-Tetradecanone. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • 5-TETRADECANONE. (n.d.). Retrieved from [Link]

  • VAPOR PRESSURE. (n.d.). Retrieved from [Link]

  • 2-tetradecanone dodecyl methyl ketone. (n.d.). The Good Scents Company. Retrieved from [Link]

  • 2-tetradecanone. (n.d.). In NIST/TRC Web Thermo Tables (WTT). Retrieved from [Link]

  • Heat Capacities for Some Select Substances. (n.d.). Retrieved from [Link]

  • Tetradecane. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • 2-Tetradecanone. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemical Properties of 2-Tetradecanone (CAS 2345-27-9). (n.d.). Cheméo. Retrieved from [Link]

Sources

Foundational

Synthesis Pathways and Precursor Molecules for 5-Tetradecanone Discovery: A Comprehensive Guide

Executive Summary 5-Tetradecanone (CAS: 31857-89-3), systematically identified as butyl nonyl ketone, is a 14-carbon asymmetric aliphatic ketone[1],[2]. In modern chemical research, it serves as a high-value intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Tetradecanone (CAS: 31857-89-3), systematically identified as butyl nonyl ketone, is a 14-carbon asymmetric aliphatic ketone[1],[2]. In modern chemical research, it serves as a high-value intermediate for the synthesis of functionalized bicyclic frameworks[3] and acts as a critical model compound for evaluating the efficacy of catalytic bio-oil upgrading and biomass valorization[4]. Due to its asymmetric structure, synthesizing 5-tetradecanone requires highly regioselective methodologies to prevent the formation of isomeric mixtures. This whitepaper details the retrosynthetic landscape, mechanistic pathways, and self-validating experimental protocols required for the efficient discovery and synthesis of 5-tetradecanone.

Section 1: Precursor Landscape & Retrosynthetic Analysis

The structural asymmetry of 5-tetradecanone (a C4 butyl chain and a C9 nonyl chain flanking a central carbonyl) dictates specific retrosynthetic disconnections. The selection of precursor molecules fundamentally alters the required catalytic systems and the thermodynamic limitations of the synthesis.

Retrosynthesis Target 5-Tetradecanone (Target) Path1 Oxidation Path1->Target Path2 Cross-Ketonization Path2->Target Path3 Organometallic Addition Path3->Target Prec1 5-Tetradecanol Prec1->Path1 Prec2 Pentanoic Acid + Decanoic Acid Prec2->Path2 Prec3 Weinreb Amide + Grignard Reagent Prec3->Path3

Retrosynthetic pathways for 5-tetradecanone discovery.
Table 1: Precursor Molecules and Associated Synthesis Pathways
Precursor MoleculeCAS NumberRole / PathwayAdvantagesDisadvantages
5-Tetradecanol 21078-83-1Substrate for catalytic oxidationHigh atom economy, well-documented[5]Requires selective secondary alcohol oxidation
Pentanoic Acid & Decanoic Acid 109-52-4 & 334-48-5Substrates for cross-ketonizationUtilizes renewable biomass derivatives[4]Statistical mixture of symmetric/asymmetric ketones
Tetradecane 629-59-4Substrate for direct alkane oxidationUses abundant, unactivated alkanes[6]Poor regioselectivity, harsh conditions[6]

Section 2: Mechanistic Pathways

Catalytic Decarboxylative Cross-Ketonization

The cross-ketonization of pentanoic acid (valeric acid) and decanoic acid (capric acid) over amphoteric metal oxides represents a highly sustainable pathway, particularly relevant to biomass upgrading[4].

Mechanistic Insight: The reaction proceeds via the initial adsorption of the carboxylic acids onto the basic sites of a metal oxide surface (e.g., CeO₂), forming surface carboxylates. The alpha-hydrogen of the pentanoate is abstracted by an adjacent basic site to form an enolate intermediate. This enolate attacks the carbonyl carbon of the adjacent adsorbed decanoate, forming a transient β -keto acid intermediate. Subsequent rapid decarboxylation yields 5-tetradecanone[7]. Causality of Catalyst Choice: CeO₂ is uniquely suited for this because its distinct acid-base site pairs and oxygen vacancies facilitate both the enolization and the C-C coupling steps without requiring external reducing agents[8],[7].

Microwave-Assisted Hydrogen Transfer Oxidation

Traditional oxidation of 5-tetradecanol using chromium trioxide generates toxic heavy metal waste[5]. A modern, highly efficient alternative is hydrogen transfer oxidation using a Rhodium(I) catalyst under microwave irradiation[9].

Mechanistic Insight: The secondary alcohol (5-tetradecanol) coordinates to the RhCl(CO)(PPh₃)₂ catalyst. Methyl acrylate is introduced as a sacrificial hydrogen acceptor. Under microwave irradiation, β -hydride elimination from the coordinated alkoxide rapidly transfers the hydride to the acrylate, yielding 5-tetradecanone in up to 86% yield[9]. This method bypasses the need for stoichiometric oxidants and significantly accelerates the kinetic profile of the reaction.

Direct Alkane Oxidation

Direct oxidation of unactivated tetradecane to 5-tetradecanone can be achieved using transition metal catalysts (e.g., RuCl₃·3H₂O) in the presence of an aldehyde (like heptanal) and molecular oxygen[6]. The aldehyde acts as a co-reductant, generating peroxy acids in situ that facilitate oxygen insertion into the C-H bonds. While highly atom-economical, this pathway suffers from low regioselectivity, yielding a statistical mixture of tetradecanone isomers (2-, 3-, 4-, and 5-tetradecanone)[6].

Section 3: Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 5-Tetradecanone

Based on the optimized methodology for hydrogen transfer oxidation[9].

Workflow Step1 Substrate Prep 5-Tetradecanol + Rh(I) Step2 Solvent Addition H2O / DMF (3:1) Step1->Step2 Step3 Microwave Irradiation 200W, 140°C, 15 min Step2->Step3 Step4 Extraction Hexane + Silica gel Step3->Step4 Step5 Validation 86% Yield Step4->Step5

Microwave-assisted hydrogen transfer oxidation workflow.
  • Preparation : In a 10 mL pressure vial equipped with a septum, combine 5-tetradecanol (1.0 mmol), methyl acrylate (2.0 mmol), and RhCl(CO)(PPh₃)₂ (0.05 mmol)[9].

  • Solvent Addition : Dissolve the mixture in a biphasic solvent system of water (3.0 mL) and N,N-dimethylformamide (1.0 mL)[9].

    • Causality: DMF ensures the hydrophobic 5-tetradecanol remains fully solubilized, preventing phase-transfer limitations. Conversely, water is a highly polar molecule with a high dielectric loss tangent, making it an excellent microwave absorber. This biphasic system ensures rapid, localized superheating of the reaction microenvironment.

  • Irradiation : Place the vial in a dedicated microwave synthesizer. Irradiate at 200 W, maintaining the temperature at 140 °C and pressure at 200 psi for exactly 15 minutes[9].

  • Extraction : Cool the vessel to room temperature. Extract the aqueous mixture with hexane (3 x 5 mL).

  • Purification : Pass the combined hexane layers through a short silica gel plug to remove the Rh catalyst. Concentrate in vacuo.

  • Self-Validation : Analyze the residue via GC-MS and ¹H NMR. Validation is confirmed by the disappearance of the carbinol proton multiplet (~3.5 ppm) and the appearance of α -carbonyl triplet protons (~2.4 ppm). Expected yield: ~86%[9].

Protocol B: Vapor-Phase Cross-Ketonization over CeO₂
  • Catalyst Bed Preparation : Load 1.0 g of CeO₂ catalyst (calcined at 450 °C) into a fixed-bed continuous flow quartz reactor[8].

  • System Purge : Purge the system with N₂ gas (50 mL/min) and heat the reactor to 400 °C[7].

  • Substrate Feed : Prepare a liquid mixture of pentanoic acid and decanoic acid in a 4:1 molar ratio.

    • Causality: The cross-ketonization of two different carboxylic acids statistically yields a mixture of three ketones. By employing a significant molar excess of the cheaper, shorter-chain pentanoic acid, the reaction equilibrium is driven toward the cross-coupled product (5-tetradecanone) while suppressing the self-ketonization of the more sterically hindered and valuable decanoic acid into 10-nonadecanone[7].

  • Vaporization : Feed the mixture via a syringe pump at a Weight Hourly Space Velocity (WHSV) of 4 h⁻¹ into a pre-heater (250 °C) before it enters the catalyst bed[7].

  • Collection & Validation : Condense the effluent in a cold trap (0 °C). Neutralize unreacted acids with saturated NaHCO₃, extract the organic layer, and quantify 5-tetradecanone via GC-FID using an internal standard (e.g., dodecane).

Section 4: Quantitative Data Summary

Table 2: Comparison of Synthesis Pathways for 5-Tetradecanone
PathwayCatalystTemp (°C)TimeRegioselectivityYield (%)Ref
MW-Assisted Oxidation RhCl(CO)(PPh₃)₂14015 min>99%86[9]
Cross-Ketonization CeO₂ / Al₂O₃400ContinuousModerate (Mixed)~60-70[7]
Direct Alkane Oxidation RuCl₃·3H₂O / O₂2515 hoursPoor (Isomer mix)<20[6]

Sources

Protocols & Analytical Methods

Method

Application Note: Reverse Phase HPLC Method Development for 5-Tetradecanone Analysis

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) Intermediates, Lipidomics, and Environmental Extracts Analyte Profiling & Mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredients (API) Intermediates, Lipidomics, and Environmental Extracts

Analyte Profiling & Mechanistic Challenges

Successful High-Performance Liquid Chromatography (HPLC) method development begins with a rigorous assessment of the analyte’s physicochemical properties. 5-Tetradecanone (butyl nonyl ketone; CAS: 31857-89-3) presents two distinct analytical challenges that dictate the entire chromatographic strategy:

  • Extreme Hydrophobicity (LogP ~5.42): As a 14-carbon aliphatic chain with a single polar carbonyl group, 5-tetradecanone is highly lipophilic. On a standard fully porous C18 stationary phase, it will exhibit excessive retention times unless eluted with a highly non-polar mobile phase (e.g., >85% Acetonitrile or Methanol)[1].

  • Lack of a Strong Chromophore: Aliphatic ketones lack a conjugated π -electron system. Their only UV absorbance stems from a weak n→π∗ transition near 280 nm, or deep-UV absorbance (<210 nm) which is highly susceptible to baseline noise from organic solvents. Direct UV detection is therefore inadequate for trace-level quantification or impurity profiling.

To overcome these barriers, analytical scientists must choose between pre-column derivatization (to add a chromophore) or universal direct detection (using light scattering or charged aerosol technologies).

G A 5-Tetradecanone (LogP: 5.42, Weak UV) B Detection Strategy Evaluation A->B C Indirect UV Detection (DNPH Derivatization) B->C Trace Sensitivity D Direct Universal Detection (ELSD / CAD) B->D High Throughput E Acid-Catalyzed Hydrazone Formation (Adds Chromophore) C->E F Volatile Mobile Phase Selection (e.g., ACN / H2O / Formic Acid) D->F G RP-HPLC (C18) Detection: UV @ 360 nm E->G H RP-HPLC (C8 or C18) Detection: ELSD (Evap @ 40°C) F->H I Method Validation & Quantification G->I H->I

Workflow decision tree for HPLC analysis of 5-tetradecanone based on detection strategy.

Methodological Causality: Designing the Separation Strategy

Method A: The Derivatization Route (DNPH-UV)

To achieve low parts-per-billion (ppb) sensitivity, 5-tetradecanone can be reacted with 2,4-dinitrophenylhydrazine (DNPH) under acidic conditions. The acid catalyzes the nucleophilic attack of the hydrazine nitrogen onto the carbonyl carbon, forming a stable hydrazone derivative with a strong molar absorptivity at 360 nm[2]. Causality Check: Because 5-tetradecanone is a sterically hindered, long-chain ketone, the reaction kinetics are significantly slower than for short-chain aldehydes (like formaldehyde). The protocol must utilize excess DNPH, extended reaction times (up to 60 minutes), and a quenching step (using sodium acetate) to neutralize the HCl catalyst, which would otherwise degrade the HPLC column[2]. This approach is widely validated in EPA and environmental methodologies for carbonyl pollutants[3].

Method B: The Universal Detection Route (ELSD)

For high-throughput drug development environments where derivatization is too labor-intensive, Evaporative Light Scattering Detection (ELSD) is the premier choice[4]. ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. Causality Check: 5-tetradecanone has a boiling point of approximately 260°C, making it significantly less volatile than standard reversed-phase solvents (Acetonitrile/Water). Therefore, it will not be lost during the ELSD evaporation phase (typically set at 40°C–50°C). However, the mobile phase must be 100% volatile. Phosphoric acid cannot be used as it will precipitate and foul the detector; it must be replaced with formic acid or trifluoroacetic acid (TFA) to control secondary silanol interactions[1].

Experimental Protocols (Self-Validating Systems)

Protocol A: Pre-Column DNPH Derivatization & UV Analysis

1. Reagent Preparation:

  • Derivatizing Solution: Dissolve 1.0 mg/mL of DNPH in 6N HCl. Note: DNPH is shock-sensitive when dry; always handle it with at least 30% water content.

  • Quenching Buffer: Prepare 3.0 M Sodium Acetate in HPLC-grade water.

2. Derivatization Workflow:

  • Transfer 100 µL of the 5-tetradecanone sample (dissolved in acetonitrile) into a 2 mL amber autosampler vial.

  • Add 400 µL of the DNPH derivatizing solution.

  • Vortex for 10 seconds and incubate at room temperature on a shaker for 60 minutes. Reasoning: The 14-carbon chain creates steric hindrance; 60 minutes ensures >99% conversion.

  • Quench the reaction by adding 1.2 mL of 3.0 M Sodium Acetate[2]. This neutralizes the pH, stabilizing the hydrazone and protecting the silica-based HPLC column from acid hydrolysis.

  • Filter through a 0.22 µm PTFE syringe filter prior to injection.

3. Self-Validation Step: Always prepare a "Reagent Blank" (Acetonitrile + DNPH + Quench) to identify the unreacted DNPH peak, which typically elutes early in the chromatogram and must not co-elute with the 5-tetradecanone-hydrazone derivative.

Protocol B: Direct RP-HPLC Analysis with ELSD

1. Mobile Phase Preparation:

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Reasoning: Formic acid ensures a low pH to suppress silanol ionization on the stationary phase, improving peak shape, while remaining entirely volatile for ELSD compatibility[1].

2. Chromatographic Execution:

  • Equilibrate a low-silanol C18 column (e.g., Newcrom R1 or equivalent, 150 x 4.6 mm, 3 µm) at 40°C.

  • Set the ELSD parameters: Drift tube temperature to 45°C, Nebulizer gas (Nitrogen) flow to 1.5 L/min, and Gain to 10.

  • Execute a steep gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 5 minutes. Reasoning: The high LogP of 5-tetradecanone requires a high organic concentration to elute efficiently and prevent peak broadening.

3. Self-Validation Step: Inject a solvent blank to establish the baseline noise level of the ELSD. ELSD response is non-linear (exponential); therefore, calibration curves must be plotted on a log-log scale (Log Area vs. Log Concentration) to validate the R2 > 0.99.

Data Presentation & System Suitability

To ensure rigorous quality control, the following tables summarize the quantitative parameters and expected system suitability metrics for both methods.

Table 1: Optimized Chromatographic Conditions Comparison

ParameterMethod A: DNPH-UVMethod B: Direct ELSD
Column C18 (150 x 4.6 mm, 5 µm)Low-Silanol C18 (100 x 4.6 mm, 3 µm)
Mobile Phase Isocratic 85% ACN / 15% WaterGradient 60% to 95% ACN (0.1% FA)
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV/Vis Diode Array @ 360 nmELSD (Evap: 45°C, Gas: 1.5 L/min)
Injection Vol. 10 µL20 µL
Run Time ~15 minutes~12 minutes
Linearity Linear ( R2 > 0.999)Log-Log Linear ( R2 > 0.995)

Table 2: System Suitability & Validation Metrics (Acceptance Criteria)

MetricTarget SpecificationCausality / Remediation
Resolution ( Rs​ ) > 2.0 (from adjacent impurities)Ensures baseline separation. If <2.0, decrease gradient slope or lower temperature.
Tailing Factor ( Tf​ ) < 1.5Indicates secondary silanol interactions. If >1.5, ensure 0.1% Formic Acid is fresh.
% RSD (Area) < 2.0% (n=6 injections)Verifies autosampler precision and detector stability (critical for ELSD nebulizer).
Signal-to-Noise (S/N) > 10 for LOQValidates method sensitivity. For ELSD, optimize nebulizer gas flow if S/N is low.

Conclusion

The analysis of 5-tetradecanone requires a deliberate departure from standard UV-based HPLC methods due to its extreme hydrophobicity and lack of a chromophore. By applying fundamental chemical principles, analysts can choose between the high-sensitivity, derivatization-dependent DNPH-UV method, or the high-throughput, direct ELSD method. Both approaches, when executed with the self-validating controls outlined in this protocol, yield robust, reproducible, and regulatory-compliant data.

References

  • SIELC Technologies. "Separation of Tetradecan-5-one on Newcrom R1 HPLC column." SIELC Application Notes, May 2018. Available at:[Link]

  • CDC Stacks. "A High Resolution/Accurate Mass (HRAM) Data-Dependent MS3 Neutral Loss Screening, Classification, and Relative Quantitation Method..." Centers for Disease Control and Prevention, Oct 2016. Available at:[Link]

  • Agilent Technologies. "Analysis of foods using HPLC with evaporative light scattering detection." Agilent Application Library. Available at:[Link]

  • Waters Corporation. "Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants." Waters Application Notes. Available at:[Link]

Sources

Application

The Versatility of 5-Tetradecanone: A Gateway to Complex Molecules in Organic Synthesis

Introduction: Unveiling the Potential of a Long-Chain Ketone In the landscape of organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Long-Chain Ketone

In the landscape of organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 5-Tetradecanone (CAS No: 31857-89-3), a long-chain aliphatic ketone, emerges as a valuable and versatile building block.[1][2][3][4] Its C14 backbone, punctuated by a carbonyl group at the 5-position, offers a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging 5-tetradecanone as a key intermediate. We will explore its application in the synthesis of high-value molecules, including insect pheromones, and provide detailed, field-proven protocols for its key transformations.

The utility of 5-tetradecanone stems from the reactivity of its carbonyl group, which can undergo nucleophilic attack to form alcohols, be converted into an alkene, or serve as a precursor for the introduction of nitrogen-containing functional groups. These transformations open avenues for the synthesis of a diverse range of compounds with applications in agriculture, materials science, and potentially, pharmaceuticals. While its direct application in drug development is not extensively documented, its role as an intermediate for creating complex lipophilic structures suggests potential in the synthesis of novel therapeutic agents.[5]

Table 1: Physicochemical Properties of 5-Tetradecanone

PropertyValueSource
CAS Number 31857-89-3[1][2][3][4]
Molecular Formula C₁₄H₂₈O[1][2][3]
Molecular Weight 212.37 g/mol [2][3]
Appearance Colorless to pale yellow liquid or solid[6]
Boiling Point 152 °C at 16 mmHg[6]
Melting Point 33-34 °C[6][7]

Core Applications and Synthetic Strategies

The strategic position of the carbonyl group in 5-tetradecanone allows for its elaboration into a variety of functional groups, making it a valuable precursor for several classes of organic molecules.

Synthesis of Insect Pheromones: The Wittig Olefination Approach

A significant application of 5-tetradecanone lies in the synthesis of insect pheromones, which are crucial for pest management through mating disruption and trapping. One such pheromone is (Z)-9-tricosene, also known as muscalure, the sex pheromone of the common housefly (Musca domestica).[8][9] The synthesis of muscalure can be achieved via a Wittig reaction, a powerful method for converting ketones and aldehydes into alkenes.[10][11][12] In this context, 5-tetradecanone can be envisioned as a precursor to one of the coupling partners in the Wittig reaction.

The general principle of the Wittig reaction involves the reaction of a phosphorus ylide (the Wittig reagent) with a carbonyl compound.[10] The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and a phosphine oxide byproduct.[12][13] The stereochemical outcome of the reaction can often be controlled by the nature of the ylide and the reaction conditions.[10]

A plausible synthetic route to (Z)-9-tricosene starting from 5-tetradecanone is outlined below. This strategy involves the conversion of 5-tetradecanone into a C14-alkyl halide, which is then used to prepare the corresponding phosphonium ylide. This ylide is subsequently reacted with nonanal to furnish the target alkene.

Wittig_Synthesis 5-Tetradecanone 5-Tetradecanone 5-Tetradecanol 5-Tetradecanol 5-Tetradecanone->5-Tetradecanol 1. NaBH₄, MeOH 5-Bromotetradecane 5-Bromotetradecane 5-Tetradecanol->5-Bromotetradecane 2. PBr₃ Tetradecyltriphenylphosphonium bromide Tetradecyltriphenylphosphonium bromide 5-Bromotetradecane->Tetradecyltriphenylphosphonium bromide 3. PPh₃, Toluene Phosphorus Ylide Phosphorus Ylide Tetradecyltriphenylphosphonium bromide->Phosphorus Ylide 4. n-BuLi, THF (Z)-9-Tricosene (Z)-9-Tricosene Phosphorus Ylide->(Z)-9-Tricosene 5. Nonanal

Diagram 1: Synthetic pathway to (Z)-9-tricosene from 5-tetradecanone.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
5-Tetradecanone31857-89-3212.3710.6 g0.05
Sodium borohydride16940-66-237.831.9 g0.05
Methanol67-56-132.04100 mL-
Phosphorus tribromide7789-60-8270.695.4 g (1.8 mL)0.02
Triphenylphosphine603-35-0262.2913.1 g0.05
Toluene108-88-392.14100 mL-
n-Butyllithium (2.5 M in hexanes)109-72-864.0620 mL0.05
Anhydrous Tetrahydrofuran (THF)109-99-972.11200 mL-
Nonanal124-19-6142.247.1 g (8.6 mL)0.05
Saturated aq. NH₄Cl--100 mL-
Diethyl ether60-29-774.12300 mL-
Anhydrous MgSO₄7487-88-9120.37As needed-

Step 1: Reduction of 5-Tetradecanone to 5-Tetradecanol

  • In a 250 mL round-bottom flask, dissolve 10.6 g (0.05 mol) of 5-tetradecanone in 100 mL of methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.9 g (0.05 mol) of sodium borohydride in portions over 15 minutes.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 50 mL of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent to yield 5-tetradecanol as a waxy solid. The product can be used in the next step without further purification.

Step 2: Bromination of 5-Tetradecanol

  • In a 250 mL three-necked flask equipped with a dropping funnel and a reflux condenser, place the crude 5-tetradecanol from the previous step.

  • Cool the flask to 0 °C and slowly add 5.4 g (1.8 mL, 0.02 mol) of phosphorus tribromide dropwise with stirring.

  • After the addition, allow the mixture to warm to room temperature and then heat at 60 °C for 3 hours.

  • Cool the reaction mixture and carefully pour it onto 100 g of crushed ice.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain 5-bromotetradecane.

Step 3: Synthesis of Tetradecyltriphenylphosphonium Bromide

  • In a 250 mL flask, dissolve 13.1 g (0.05 mol) of triphenylphosphine in 100 mL of toluene.

  • Add the crude 5-bromotetradecane from the previous step to the solution.

  • Heat the mixture to reflux for 24 hours, during which a white precipitate will form.

  • Cool the reaction mixture to room temperature and collect the solid by filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to yield the phosphonium salt.

Step 4 & 5: Wittig Reaction

  • In a 500 mL three-necked flask under a nitrogen atmosphere, suspend the phosphonium salt in 200 mL of anhydrous THF.

  • Cool the suspension to 0 °C and add 20 mL (0.05 mol) of 2.5 M n-butyllithium in hexanes dropwise. The mixture will turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the ylide solution at 0 °C for 30 minutes.

  • Add a solution of 7.1 g (8.6 mL, 0.05 mol) of nonanal in 20 mL of anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 100 mL of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent. The crude product can be purified by column chromatography on silica gel (eluting with hexanes) to yield (Z)-9-tricosene.

Carbon-Carbon Bond Formation: The Grignard Reaction

The Grignard reaction is a fundamental tool for the formation of carbon-carbon bonds.[14][15] It involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[11] 5-Tetradecanone, with its electrophilic carbonyl carbon, is an excellent substrate for Grignard reactions. The addition of a Grignard reagent to 5-tetradecanone results in the formation of a tertiary alcohol.[15][16]

The causality behind the experimental choices in a Grignard reaction is critical for its success. The reaction must be carried out under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by even trace amounts of water.[16][17] The magnesium turnings often require activation to remove the passivating oxide layer.[17]

Grignard_Reaction cluster_reagent Grignard Reagent Formation cluster_reaction Addition to Ketone CH₃Br CH₃Br CH₃MgBr CH₃MgBr CH₃Br->CH₃MgBr Mg, Et₂O (anhydrous) 5-Tetradecanone 5-Tetradecanone Tertiary Alcohol Tertiary Alcohol 5-Tetradecanone->Tertiary Alcohol 1. CH₃MgBr 2. H₃O⁺ workup

Diagram 2: Grignard reaction of 5-tetradecanone to form a tertiary alcohol.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
Magnesium turnings7439-95-424.311.46 g0.06
Anhydrous diethyl ether60-29-774.12150 mL-
Iodine7553-56-2253.811 crystal-
Methyl bromide (as solution in Et₂O) or Methyl iodide74-83-9 / 74-88-494.94 / 141.94~5.7 g0.06
5-Tetradecanone31857-89-3212.3710.6 g0.05
Saturated aq. NH₄Cl--100 mL-
Anhydrous MgSO₄7487-88-9120.37As needed-

Step 1: Preparation of Methylmagnesium Bromide

  • Set up a flame-dried 250 mL three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place 1.46 g (0.06 mol) of magnesium turnings and a small crystal of iodine in the flask.

  • Gently warm the flask with a heat gun under a stream of nitrogen to activate the magnesium.

  • Allow the flask to cool and add 20 mL of anhydrous diethyl ether.

  • In the dropping funnel, place a solution of methyl bromide (or methyl iodide) in 30 mL of anhydrous diethyl ether.

  • Add a small portion of the methyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If not, gentle warming may be required.

  • Once the reaction has started, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

Step 2: Reaction with 5-Tetradecanone

  • In a separate flame-dried 250 mL flask, dissolve 10.6 g (0.05 mol) of 5-tetradecanone in 100 mL of anhydrous diethyl ether.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Slowly add the solution of 5-tetradecanone dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 100 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and remove the solvent under reduced pressure to yield the crude 5-methyl-5-tetradecanol. Purification can be achieved by column chromatography or distillation under reduced pressure.

Synthesis of Amines: Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[18][19] This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[18] 5-Tetradecanone can be converted to a secondary amine by reaction with a primary amine or ammonia in the presence of a suitable reducing agent.[19]

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the starting ketone.[20] The reaction is typically carried out under mildly acidic conditions to facilitate imine formation.[18]

Reductive_Amination 5-Tetradecanone 5-Tetradecanone Imine Intermediate Imine Intermediate 5-Tetradecanone->Imine Intermediate 1. NH₃, H⁺ (cat.) 5-Amino-tetradecane 5-Amino-tetradecane Imine Intermediate->5-Amino-tetradecane 2. NaBH₃CN

Diagram 3: Reductive amination of 5-tetradecanone to a primary amine.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
5-Tetradecanone31857-89-3212.3710.6 g0.05
Ammonium acetate631-61-877.0819.3 g0.25
Methanol67-56-132.04150 mL-
Sodium cyanoborohydride25895-60-762.843.8 g0.06
1 M HCl--As needed-
Diethyl ether60-29-774.12200 mL-
1 M NaOH--As needed-
Anhydrous MgSO₄7487-88-9120.37As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.6 g (0.05 mol) of 5-tetradecanone and 19.3 g (0.25 mol) of ammonium acetate in 150 mL of methanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 3.8 g (0.06 mol) of sodium cyanoborohydride in one portion.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting ketone.

  • Carefully add 1 M HCl dropwise to the reaction mixture until the pH is approximately 2 to decompose the excess reducing agent (caution: gas evolution).

  • Stir for 1 hour, then make the solution basic (pH ~10) by the dropwise addition of 1 M NaOH.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 70 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent to yield the crude 5-aminotetradecane. The product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Conclusion and Future Outlook

5-Tetradecanone is a readily accessible and highly versatile intermediate in organic synthesis. The protocols detailed in this application note for Wittig olefination, Grignard addition, and reductive amination provide a solid foundation for its use in the synthesis of a wide range of valuable molecules. The ability to transform the carbonyl group into an alkene, a tertiary alcohol, or an amine opens up numerous possibilities for the construction of complex organic structures.

For researchers in drug development, the lipophilic C14 chain of 5-tetradecanone offers a scaffold for the synthesis of novel compounds with potential biological activity. The derivatization of this ketone can lead to new chemical entities with tailored physicochemical properties for improved membrane permeability and target engagement. Further exploration of the reactivity of 5-tetradecanone and its derivatives will undoubtedly continue to expand its utility in the ever-evolving field of organic synthesis.

References

  • NextSDS. 5-TETRADECANONE — Chemical Substance Information. [Link]

  • SIELC Technologies. (2018, May 16). Tetradecan-5-one. [Link]

  • NIST. (n.d.). tetradecan-5-one. In NIST Chemistry WebBook. [Link]

  • CAS. (n.d.). 5-Tetradecanone. In CAS Common Chemistry. [Link]

  • American Chemical Society. (2026, January 26). (Z)-9-Tricosene. [Link]

  • YouTube. (2025, January 4). The Chemistry of Muscalure: Unlocking the Secret Sex Pheromone of Houseflies. [Link]

  • Science of Synthesis. (n.d.). Reductive Amination. [Link]

  • ResearchGate. (n.d.). A Synthesis of Muscalure, the Housefly Sex Attractant. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. [Link]

  • ResearchGate. (n.d.). An efficient synthesis of muscalure from jojoba oil or oleyl alcohol. [Link]

  • Chemistry Stack Exchange. (2018, July 10). Synthesis of branched alkanes. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of 5′-O-(tetradecanol) ether derivatives of FLT (3) and AZT. [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. In PubMed Central. [Link]

  • ScienceDirect. (n.d.). Novel route to 5-position vinyl derivatives of thiolactomycin: Olefination vs. deformylation. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • ChemBK. (2024, April 9). Tetradecanone. [Link]

  • National Center for Biotechnology Information. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. In PubMed Central. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Chemistry Steps. (2024, March 29). Reductive Amination. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • CAS. (n.d.). 2-Tetradecanone. In CAS Common Chemistry. [Link]

  • Wikipedia. (n.d.). Peterson olefination. [Link]

  • Scent.vn. (n.d.). 2-Tetradecanone CAS# 2345-27-9. [Link]

  • The Good Scents Company. (n.d.). 2-tetradecanone dodecyl methyl ketone. [Link]

  • National Center for Biotechnology Information. (2024, April 17). Pharmaceutical applications of therapeutic deep eutectic systems (THEDES) in maximising drug delivery. In PubMed Central. [Link]

Sources

Method

Application Note: LC-MS Compatible Mobile Phase Preparation and Ionization Strategy for 5-Tetradecanone

Executive Summary & Analyte Profiling Analyzing mid-chain aliphatic ketones via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique chromatographic and ionization challenges. 5-Tetradecanone (CAS: 31857-89-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

Analyzing mid-chain aliphatic ketones via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique chromatographic and ionization challenges. 5-Tetradecanone (CAS: 31857-89-3) is a profoundly hydrophobic molecule, characterized by a long aliphatic backbone and a single carbonyl group. Because it lacks readily ionizable functional groups (such as basic amines or acidic protons), standard LC-MS approaches often yield poor sensitivity.

This application note details a field-proven, self-validating protocol for formulating a mobile phase that not only ensures sharp chromatographic elution but also chemically forces the ionization of 5-tetradecanone.

Quantitative Data: Analyte Properties

Table 1: Physicochemical and Mass Spectrometric Properties of 5-Tetradecanone

ParameterValue
Chemical Formula C14​H28​O
Molecular Weight 212.37 g/mol
LogP (Hydrophobicity) 5.42[1]
Preferred Ionization APCI (Positive Ion Mode)[2]
Target Precursor Ions m/z 213.2 [M+H]+ (APCI); m/z 230.2 [M+NH4​]+ (ESI)

Mechanistic Causality: Solvent Chemistry & Ionization Strategy

As a Senior Application Scientist, I cannot overstate the importance of matching your mobile phase chemistry to your ionization source. For 5-tetradecanone, the ionization strategy dictates the solvent preparation.

The Ionization Challenge: In standard Electrospray Ionization (ESI), ionization occurs in the liquid phase and relies heavily on the analyte's acid-base chemistry. Because 5-tetradecanone is neutral and non-polar, it remains largely invisible to ESI.

The Solution:

  • APCI (Atmospheric Pressure Chemical Ionization) - The Gold Standard: APCI is the preferred technique for non-polar to semi-polar aliphatic compounds[2]. APCI vaporizes the solvent and analyte, using a corona discharge to create a plasma of reactive solvent ions. These gas-phase ions forcibly transfer protons to the ketone's carbonyl oxygen, efficiently yielding [M+H]+ ions[2].

  • ESI Adduct Formation (The Alternative): If your system is restricted to ESI, you must chemically manipulate the analyte. By doping the mobile phase with ammonium formate, we provide an abundance of NH4+​ ions. During the desolvation process in the ESI source, these ions bind to the carbonyl oxygen, forcing the formation of a stable ammonium adduct [M+NH4​]+ [3].

Scientist's Insight: The Acetonitrile Precipitation Trap

Many novice analysts attempt to dissolve ammonium formate directly into 100% Acetonitrile for their organic mobile phase (Phase B). Ammonium formate is practically insoluble in pure acetonitrile and will precipitate, destroying pump check valves and scoring the pistons[4]. You must add a minimum of 5% LC-MS grade water to Mobile Phase B to maintain salt solubility during the high-organic gradient run[4].

Chromatographic Conditions

Due to a LogP of 5.42, 5-tetradecanone exhibits extreme retention on standard Reversed-Phase (RP) C18 columns[1]. A steep gradient reaching high organic composition is required to elute the compound efficiently and prevent peak broadening.

Table 2: Recommended RP-C18 Gradient Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.00.44060
1.00.44060
5.00.4595
8.00.4595
8.10.44060
12.00.44060

Experimental Protocol: Self-Validating Mobile Phase Preparation

LC-MS systems are highly sensitive to background contaminants (e.g., plasticizers, alkali metals). This protocol incorporates strict environmental controls based on established LC-MS hygiene standards[5].

Materials Required:
  • LC-MS Grade Water, Acetonitrile (MeCN), Formic Acid (FA, single-use ampules), and Ammonium Formate ( NH4​FA ).

  • Clean, clear borosilicate glass bottles. Do NOT use brown/amber bottles as the glass is not rated for acidic additives, and do NOT use dishwasher-cleaned glassware [5].

Step-by-Step Methodology:

Step 1: Glassware Decontamination

  • Rinse the clear borosilicate solvent bottles three times with the respective LC-MS grade base solvent (Water for A, MeCN for B)[5].

  • Discard the rinse solvent directly to chemical waste. Do not dry with paper towels or compressed air to avoid introducing particulates or PEG contaminants[5].

Step 2: Preparation of Mobile Phase A (Water + 5 mM NH4​FA

  • 0.1% FA)
  • Weigh 315.3 mg of LC-MS grade Ammonium Formate.

  • Transfer directly into the rinsed 1 L borosilicate bottle.

  • Add exactly 1000 mL of LC-MS Grade Water. Swirl gently to dissolve the salt.

  • Crack open a new 1 mL single-use ampule of LC-MS grade Formic Acid and pipette exactly 1.0 mL into the bottle[5].

  • Cap with an LC-MS compatible PTFE-lined cap and sonicate for 5 minutes to degas.

Step 3: Preparation of Mobile Phase B (95% MeCN / 5% Water + 5 mM NH4​FA

  • 0.1% FA)
  • Weigh 315.3 mg of LC-MS grade Ammonium Formate and dissolve it in 50 mL of LC-MS Grade Water in a 1 L borosilicate bottle.

  • Add 950 mL of LC-MS Grade Acetonitrile to the bottle.

  • Add 1.0 mL of Formic Acid.

  • Swirl to mix thoroughly. The solution must remain optically clear. Sonicate for 5 minutes.

Step 4: System Validation (Internal Quality Check) To ensure this protocol acts as a self-validating system, perform the following checks before sample analysis:

  • Purge & Equilibration: Submerge the LC solvent lines into the new Mobile Phase bottles. Purge the lines at 2.0 mL/min for 5 minutes, then equilibrate at initial gradient conditions.

  • Pressure Ripple Check: Monitor the delta pressure ( ΔP ) across the pumps. A variance of >2% indicates micro-precipitates of ammonium formate, requiring immediate system flushing.

  • Baseline Stability Check: Run a "Blank" gradient (injecting 0 µL). The Total Ion Chromatogram (TIC) background noise should remain flat. An upward drift indicates solvent contamination.

  • Adduct Verification (If using ESI): Inject a 10 ng/mL standard. If the m/z 230.2 ( [M+NH4​]+ ) peak is absent but m/z 235.2 ( [M+Na]+ ) is dominant, the ammonium formate concentration is insufficient or degraded, and the mobile phase must be remade.

Logical Workflow Visualization

LCMS_Workflow Analyte 5-Tetradecanone (LogP: 5.42, Non-polar) Chromatography Reversed-Phase LC (High Organic Gradient) Analyte->Chromatography Ionization Ionization Source Selection Chromatography->Ionization MobilePhase Mobile Phase Formulation: MeCN + 5mM NH4FA + 0.1% FA MobilePhase->Chromatography APCI APCI (Preferred) Gas-Phase Proton Transfer Yields [M+H]+ Ionization->APCI High Efficiency ESI ESI (Alternative) Adduct Formation Yields [M+NH4]+ Ionization->ESI Low Efficiency Requires NH4+ Detection Mass Spectrometry Data Acquisition APCI->Detection ESI->Detection

Logical workflow for the LC-MS analysis and ionization strategy of 5-tetradecanone.

References

  • [1] Tetradecan-5-one - SIELC Technologies. SIELC Technologies. Available at:[Link]

  • [5] How to prepare and install mobile phases on an LC/MS system to minimize contamination - WKB96258. Waters Knowledge Base. Available at:[Link]

  • [2] Interfaces for LCMS. Shimadzu Scientific Instruments. Available at:[Link]

  • [4] How exactly do we prepare mobile phases used for LC/MS? ResearchGate. Available at:[Link]

  • [3] LC-MS Grade Solvents and Reagents. Sigma-Aldrich / Merck. Available at:[Link]

Sources

Application

Application Note: Optimized Sample Preparation Guidelines for NMR Spectroscopy of 5-Tetradecanone

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Causality Guide Executive Summary The structural elucidation and purity assessmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Causality Guide

Executive Summary

The structural elucidation and purity assessment of aliphatic ketones such as 5-tetradecanone (CAS RN: 31857-89-3)[1] via Nuclear Magnetic Resonance (NMR) spectroscopy require rigorous sample preparation. Because long-chain aliphatic molecules present highly overlapping methylene ( −CH2​− ) signals, achieving optimal magnetic field homogeneity (shimming) is paramount. This application note details a self-validating protocol for preparing 5-tetradecanone NMR samples, emphasizing the physical causality behind solvent selection, concentration limits, and environmental controls.

Spectroscopic Causality & Experimental Design

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen rather than merely following a checklist. Every step in this protocol is designed to mitigate specific spectroscopic artifacts.

Analyte-Solvent Dynamics

5-tetradecanone is a highly hydrophobic, mid-chain aliphatic ketone. Deuterated chloroform ( CDCl3​ ) is the optimal solvent because it provides excellent solubility without introducing exchangeable protons that could complicate the spectrum. To provide a precise 0.00 ppm chemical shift reference, 0.03% v/v Tetramethylsilane (TMS) should be included as an internal standard.

The Physics of Sample Concentration

Signal intensity in NMR is directly proportional to the number of nuclei in the active detection volume. However, excessive concentration increases solution viscosity, which restricts molecular tumbling and leads to dipole-dipole line broadening[2].

  • For 1H NMR: A mass of 1–5 mg is optimal. This provides a robust signal-to-noise (S/N) ratio for routine structural analysis while avoiding excessive molecular interactions[2].

  • For 13C NMR: Due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the 13C nucleus, higher concentrations of 15–30 mg are mandatory[2].

Geometry and Magnetic Susceptibility

The volume of the sample must precisely match the geometry of the spectrometer's radiofrequency (RF) coil. Optimal filling requires 0.6–0.7 mL of solvent to achieve a liquid height of 40–50 mm in a standard 5 mm tube[2].

  • Causality: Samples shorter than 40 mm introduce severe magnetic susceptibility gradients at the liquid-air interface, making it nearly impossible to shim the Z-axis gradients[3]. Conversely, overfilling the tube wastes costly deuterated solvent and can induce thermal convection currents that degrade spectral resolution[3].

Paramagnetic Interference and Relaxation

The carbonyl carbon (C-5) in 5-tetradecanone lacks attached protons, meaning it relies on weak, long-range interactions for spin-lattice ( T1​ ) relaxation. Dissolved oxygen is paramagnetic and can cause severe line broadening while preventing proper deuterium locking[2]. Removing oxygen via a headspace nitrogen flush is a critical environmental control[3].

Quantitative Preparation Guidelines

The following table summarizes the critical parameters for optimal data acquisition.

Parameter 1H NMR Optimization 13C NMR OptimizationMechanistic Rationale
Analyte Mass 1 – 5 mg15 – 30 mgBalances S/N ratio against viscosity-induced line broadening[2].
Solvent Volume 0.6 – 0.7 mL0.6 – 0.7 mLEnsures the critical 40–50 mm fill height[2].
Tube Specifications 5 mm diameter, >17 cm length5 mm diameter, >17 cm lengthStandard dimensions; must be free of glass defects to maintain field homogeneity[4].
Internal Standard 0.03% v/v TMS0.03% v/v TMSProvides a uniform 0.00 ppm chemical shift reference.
Relaxation Delay ( D1​ ) 1 – 2 seconds2 – 5 secondsLonger delays are required in 13C for the unprotonated carbonyl carbon to fully relax.

Self-Validating Experimental Protocol

This step-by-step methodology incorporates mandatory validation checks to ensure the protocol is a self-correcting system.

Step 1: Analyte Dissolution
  • Weigh the appropriate mass of 5-tetradecanone (1-5 mg for 1H ; 15-30 mg for 13C ) into a clean, dry 1.5 mL glass vial.

  • Add exactly 0.65 mL of CDCl3​ (containing 0.03% TMS).

  • Validation Check: Swirl the vial gently and hold it against a light source. The solution must be 100% optically clear. Any solid particles remaining will not appear in the spectrum but will severely distort magnetic field homogeneity[2].

Step 2: Particulate Filtration (Conditional)
  • If the solution exhibits any turbidity, tightly pack a small plug of glass wool into the neck of a glass Pasteur pipette.

  • Pass the solution through the glass wool directly into the NMR tube to remove microscopic debris.

  • Validation Check: Visually inspect the filtrate. It must be completely free of floating particulates.

Step 3: Tube Transfer and Geometric Verification
  • Transfer the homogeneous solution into a high-quality 5 mm NMR tube (e.g., Wilmad 526-PP)[5].

  • Validation Check: Use a ruler to verify the sample depth. The liquid column must measure exactly between 4.0 cm and 5.0 cm[3].

Step 4: Environmental Control (Degassing)
  • Insert a long, fine needle into the headspace of the NMR tube. Crucial: Do not bubble nitrogen directly through the solution, as this wastes solvent through evaporation and alters the sample concentration[3].

  • Gently flush the headspace with dry nitrogen gas for 60 seconds to displace paramagnetic oxygen[2].

  • Immediately seal the tube with its cap and wrap the junction tightly with Parafilm[5].

Step 5: Spectrometric Validation
  • Wipe the exterior of the NMR tube with a lint-free wipe to remove fingerprints or oils.

  • Insert the tube into the spinner turbine, using the depth gauge to position the sample precisely at the center of the RF coil.

  • Validation Check: Upon inserting the sample into the spectrometer, engage the deuterium lock. A rapid, stable lock signal confirms that the solvent volume is correct and that paramagnetic impurities have been successfully mitigated[2]. Proceed to shim the Z and Z2 gradients until the lock level plateaus.

Workflow Logic Visualization

The following diagram illustrates the logical dependencies and quality control gates within the sample preparation workflow.

NMR_Workflow A 5-Tetradecanone (Analyte) C Homogeneous Solution (Visual Validation) A->C 1-5 mg (1H) / 15-30 mg (13C) B Deuterated Solvent (CDCl3) B->C 0.6 - 0.7 mL Volume D Particulate Filtration (If Turbid) C->D Quality Check E 5mm Precision NMR Tube (40-50 mm Fill Height) D->E Capillary Transfer F Headspace N2 Flush (O2 Removal) E->F Prevent Evaporation G Spectrometer Acquisition (Lock, Shim, Acquire) F->G Verified Homogeneity

Figure 1: Logical workflow for 5-tetradecanone NMR sample preparation and validation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing LC-MS Workflows for 5-Tetradecanone

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with the LC-MS analysis of long-chain aliphatic ketones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with the LC-MS analysis of long-chain aliphatic ketones. 5-Tetradecanone presents a dual challenge: it is highly hydrophobic, leading to excessive chromatographic retention, and it lacks readily ionizable functional groups, resulting in poor mass spectrometric sensitivity.

This guide bypasses generic templates to provide a causality-driven, self-validating framework for optimizing your mobile phase gradients and ionization parameters.

Optimization_Workflow Start 5-Tetradecanone LogP 5.42 Ionization Select Ionization Mode Start->Ionization APCI APCI(+) Optimal for Neutrals Ionization->APCI ESI ESI(+) Requires Adducts Ionization->ESI Gradient Gradient Design APCI->Gradient Additives Add 5mM Ammonium Formate (Forms[M+NH4]+) ESI->Additives Additives->Gradient Focused Focused Gradient (Start at 60% B) Gradient->Focused

Logical workflow for optimizing 5-tetradecanone LC-MS ionization and gradient parameters.

Section 1: The Chemistry of the Analyte & Ionization Strategy (FAQs)

Q: Why is my 5-tetradecanone signal intensity so low in standard ESI(+), and how do I fix it? A: The root cause is the analyte's chemical structure. 5-Tetradecanone is an aliphatic ketone with a high LogP of 5.42[1]. Because it lacks basic nitrogen atoms or highly acidic protons, its proton affinity is extremely low, making direct protonation ( [M+H]+ ) in Electrospray Ionization (ESI) highly inefficient. The Scientific Solution: If your hardware allows, switch to Atmospheric Pressure Chemical Ionization (APCI). APCI is the optimal choice for because it ionizes molecules in the gas phase via corona discharge rather than relying on solution-phase charge[2]. If you must use ESI, you must force adduct formation using specific mobile phase additives.

Q: Which mobile phase additives should I use to force adduct formation? A: You should use 5 mM ammonium formate. In ESI(+), the ammonium ion ( NH4+​ ) forms a stable [M+NH4​]+ adduct with the carbonyl oxygen via ion-dipole interactions. Studies show that in maximizing MS signal intensity. Conversely, you must strictly avoid Trifluoroacetic acid (TFA); while it improves UV peak shape, it causes in MS by forming strong ion pairs with the analyte[3].

Table 1: Mobile Phase Additive Performance Matrix for Aliphatic Ketones

AdditiveConcentrationIon ModePrimary IonSignalCausality / Mechanism
None (Water/MeOH) N/AAPCI(+) [M+H]+ Very HighDirect gas-phase proton transfer; ideal for neutrals.
Ammonium Formate 5 mMESI(+) [M+NH4​]+ HighIon-dipole interaction stabilizes the neutral ketone.
Formic Acid (FA) 0.1% (v/v)ESI(+) [M+H]+ LowPoor proton affinity of aliphatic ketones limits yield.
Trifluoroacetic Acid 0.1% (v/v)ESI(+)N/AVery LowSevere ion suppression; forms strong neutral ion pairs[3].
Section 2: Overcoming Hydrophobic Retention (Troubleshooting)

Q: My peaks are excessively broad and eluting very late. How should I adjust the mobile phase gradient? A: This is a classic symptom of a gradient mismatch. Because 5-tetradecanone is highly lipophilic, it partitions heavily into the stationary phase of standard C18 columns[1]. If you use a generic gradient starting at 5% organic solvent, the analyte experiences zero migration velocity for several minutes. This causes the sample band to diffuse longitudinally inside the column, resulting in broad, tailing peaks. The Scientific Solution: You must implement a "focused gradient." By starting the gradient at a much higher organic composition (e.g., 60%), you overcome the initial partition barrier, ensuring the while maintaining a tight band[4].

Troubleshooting_Logic Issue Issue: Broad/Tailing Peaks Check1 Is Retention Time > 10 min? Issue->Check1 Action1 Increase Initial %B (Use Focused Gradient) Check1->Action1 Yes Check2 Is Asymmetry Factor > 1.2? Check1->Check2 No Action2 Switch to Low-Silanol Column or Increase Buffer Conc. Check2->Action2 Yes

Troubleshooting decision tree for resolving broad or tailing peaks in hydrophobic analyte LC-MS.

Section 3: Self-Validating Experimental Protocol

To guarantee reliable quantification, follow this step-by-step focused gradient methodology. This protocol includes a built-in mathematical validation step to ensure your system is performing optimally.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: LC-MS grade Water + 5 mM Ammonium Formate.

  • Mobile Phase B: LC-MS grade Acetonitrile + 5 mM Ammonium Formate.

  • Causality: Acetonitrile provides lower backpressure and sharper peaks than methanol, while the ensures MS compatibility without source contamination[5].

Step 2: Column Selection Install a low-silanol C18 or a C8 column (e.g., Newcrom R1) to reduce excessive hydrophobic retention and secondary silanol interactions[1].

Step 3: Execute the Focused Gradient Timetable Program your LC pumps according to the table below (Flow Rate: 0.4 mL/min).

Table 2: Focused Gradient Timetable

Time (min)% A (Aqueous)% B (Organic)Phase Description
0.04060Initial Isocratic Hold: Washes polar interferences.
1.04060End of Hold: Analyte begins continuous migration.
5.00100Steep Ramp: Forces elution of the highly hydrophobic ketone.
7.00100Column Wash: Clears strongly retained lipids/matrix.
7.14060Re-equilibration: Rapid return to initial conditions.
10.04060End of Run.

Step 4: System Self-Validation Inject a 10 ng/mL standard of 5-tetradecanone and calculate the retention factor ( k′ ) using the formula k′=(tR​−t0​)/t0​ , where tR​ is the retention time and t0​ is the void time.

  • Validation Pass: If k′ is between 2 and 5, and the Peak Asymmetry factor ( As​ ) is 0.9–1.2, your gradient is perfectly optimized.

  • Validation Fail: If k′>5 , the compound is still retained too strongly; increase the initial %B to 70%. If As​>1.2 , secondary interactions are occurring, indicating you need to verify your buffer concentration or switch to a less retentive column phase.

References
  • Optimizing Preparative LC/MS Configurations and Methods for Parallel Synthesis Purification Source: ACS Publications URL:[Link]

  • Tetradecan-5-one Source: SIELC Technologies URL:[Link]

  • Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition Source: Pure Synth URL:[Link]

  • Mobile phases compatible for LC/MS Source: Shimadzu URL:[Link]

  • Mobile Phase Additives for Peptide Characterization Source: Waters Blog URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 5-Tetradecanone Isomer Co-elution in GC-MS

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing the complex challenge of resolving 5-tetradecanone from its...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing the complex challenge of resolving 5-tetradecanone from its positional isomers (e.g., 2-, 3-, 4-, and 6-tetradecanone) in Gas Chromatography-Mass Spectrometry (GC-MS).

Because aliphatic ketone isomers share identical molecular weights (m/z 212) and nearly indistinguishable boiling points, they frequently co-elute on standard non-polar stationary phases[1]. This guide provides a self-validating, mechanistic approach to diagnose, physically separate, and mathematically deconvolute these critical analytes.

Diagnostic & Resolution Workflow

GCMS_Troubleshooting Start Detect Broad/Asymmetric Peak at Tetradecanone RT CheckSpectra Evaluate Mass Spectra Across Peak Apex & Shoulders Start->CheckSpectra IsCoelution Do fragment ratios change (e.g., m/z 100 vs m/z 58)? CheckSpectra->IsCoelution AMDIS Apply AMDIS Deconvolution (Mathematical Resolution) IsCoelution->AMDIS Yes (Co-elution) Success Identify & Quantify Isomers IsCoelution->Success No (Pure Peak) ResolvedAMDIS Resolved? AMDIS->ResolvedAMDIS ResolvedAMDIS->Success Yes Chromatography Optimize Chromatography (Polar Phase, 1°C/min Ramp) ResolvedAMDIS->Chromatography No ResolvedChrom Resolved? Chromatography->ResolvedChrom ResolvedChrom->Success Yes Advanced Advanced Techniques (Derivatization or GCxGC-MS) ResolvedChrom->Advanced No

Fig 1. Systematic troubleshooting workflow for resolving co-eluting isomers in GC-MS.

Troubleshooting Guide & FAQs

Q1: My chromatogram shows a single, broad peak where I expect 5-tetradecanone. How can I definitively confirm co-elution with other positional isomers? A1: Confirming co-elution requires looking beyond the Total Ion Chromatogram (TIC). Aliphatic ketone isomers possess nearly identical partition coefficients, leading to severe overlap on standard columns[1]. To diagnose this, you must build a self-validating spectral profile:

  • Peak Shape Analysis: Visually inspect the peak. Co-eluting isomers often manifest as subtle shoulders on a larger peak or result in asymmetric fronting/tailing[2].

  • Spectral Skewing: In full scan mode, extract mass spectra at the peak's leading edge, apex, and tailing edge[2]. If the spectra are not identical, multiple compounds are present[3].

  • Extracted Ion Chromatogram (EIC) Profiling: Positional isomers of tetradecanone undergo distinct McLafferty rearrangements. 5-tetradecanone yields a characteristic m/z 100 ion, whereas 2-tetradecanone yields m/z 58. Plotting the EICs for these specific fragment ions will reveal slightly offset retention times if co-elution is occurring[2].

Q2: I've confirmed co-elution. What chromatographic parameters should I adjust to physically resolve 5-tetradecanone from its isomers? A2: Physical resolution relies on optimizing selectivity ( α ) and efficiency ( N )[2]. Because non-polar columns (e.g., 5% phenyl PDMS) separate primarily by boiling point—which is nearly identical for these isomers—you must leverage dipole-dipole interactions.

  • Stationary Phase Substitution: Switch to a polar column (e.g., polyethylene glycol/WAX) or a shape-selective liquid crystalline phase[1][4]. These phases interact differently with the steric environment of the carbonyl group depending on its position along the carbon chain.

  • Temperature Programming: Reduce the temperature ramp rate to 1–2 °C/min as the oven approaches the elution temperature of 5-tetradecanone[1]. This maximizes the time the analytes spend partitioning between the mobile and stationary phases, amplifying minute structural differences.

Q3: If physical separation remains incomplete, how can I use mathematical deconvolution to isolate the 5-tetradecanone signal? A3: When chromatographic resolution fails, spectral resolution via deconvolution is the next logical step[3]. Software like the Automated Mass Spectral Deconvolution and Identification System (AMDIS) models the co-eluting peak by grouping fragment ions that co-maximize in time[5]. Causality: AMDIS analyzes the peak shape and apex retention time of every extracted ion[6]. Because the isomers elute at slightly different times (even if indistinguishable in the TIC), their unique fragment ions (e.g., m/z 100 for 5-tetradecanone vs. m/z 86 for 4-tetradecanone) will have slightly offset apexes. AMDIS separates these into pure "component" spectra[3].

Q4: Are there advanced instrumental techniques to bypass this issue entirely if standard methods fail? A4: Yes. For highly complex matrices where 1D-GC and deconvolution are insufficient, consider Comprehensive Two-Dimensional GC (GCxGC-MS). This technique couples a non-polar primary column with a polar secondary column. Analytes that co-elute by boiling point in the first dimension are separated by polarity in the second, drastically increasing peak capacity and resolving power[7].

Data Presentation

Table 1: Diagnostic EI-MS Fragment Ions for Tetradecanone Positional Isomers Use these specific m/z values to generate Extracted Ion Chromatograms (EICs) for isomer identification.

IsomerAlpha Cleavage Ions (m/z)McLafferty Rearrangement Ion (m/z)
2-Tetradecanone 43, 19758
3-Tetradecanone 57, 18372
4-Tetradecanone 71, 16986
5-Tetradecanone 85, 155100
6-Tetradecanone 99, 141114

Table 2: Recommended GC Column Stationary Phases for Aliphatic Ketone Separation

Phase ChemistryPolarityPrimary Separation MechanismIsomer Resolution Capability
5% Phenyl PDMS (e.g., DB-5)Non-polarBoiling point / Dispersion forcesLow (Severe co-elution)[1]
Polyethylene Glycol (e.g., DB-WAX)PolarDipole-dipole / Hydrogen bondingModerate to High
Liquid Crystalline Phases IntermediateShape selectivity / Steric hindranceVery High[4]
Experimental Protocols
Protocol 1: Chromatographic Optimization for Physical Resolution

Causality: Lowering the temperature ramp rate near the analyte's boiling point increases the number of theoretical plates ( N ) interacting with the analyte, amplifying minute differences in the isomers' dipole moments.

  • Initial Hold: Set the initial oven temperature to 60 °C and hold for 2 minutes to focus the injected sample.

  • Rapid Ramp: Ramp at 15 °C/min to 130 °C. This rapidly brings the column just below the elution window of C14 aliphatic ketones.

  • Shallow Ramp (Critical Step): Ramp at 1–2 °C/min from 130 °C to 180 °C. This shallow gradient maximizes the partitioning differences between the positional isomers[1].

  • Bake-out: Ramp at 25 °C/min to 280 °C, hold for 5 minutes to clear the column of heavy matrix components.

  • Validation: Analyze a mixed standard of tetradecanone isomers. Calculate the resolution ( Rs​ ) between the 5-tetradecanone peak and its nearest neighbor. If Rs​<1.5 , proceed to Protocol 2.

Protocol 2: Mathematical Deconvolution using AMDIS

Causality: AMDIS separates overlapping peaks by identifying fragment ions that co-maximize at slightly different retention times, extracting pure spectra from the mixed signal[3][5].

  • Data Acquisition: Acquire GC-MS data in full scan mode (m/z 40–300) with a high sampling rate (minimum 8–10 points across the peak) to ensure precise apex detection[3].

  • AMDIS Parameter Configuration: Open the data file in AMDIS and configure the deconvolution settings to maximize sensitivity for closely eluting compounds[6]:

    • Adjacent Peak Subtraction: 1

    • Resolution: Medium

    • Sensitivity: High

    • Shape Requirements: Medium

  • Component Extraction: Execute the deconvolution algorithm. AMDIS will mathematically group ions with identical peak shapes and retention times into distinct "components"[6].

  • Validation: Compare the extracted component spectra against the theoretical McLafferty ions (Table 1). A pure 5-tetradecanone component must exhibit a strong m/z 100 base peak without contamination from m/z 58 (2-tetradecanone) or m/z 86 (4-tetradecanone)[2].

References
  • PatSnap. "How to Resolve GC-MS Peak Overlap in High-Resolution Work." PatSnap. Available at: [Link]

  • Agilent Technologies UK Ltd. "Improving Confidence in the Identification of Pesticide Residues by GC/MS using Target Deconvolution." Gcms.cz. Available at: [Link]

  • Chromatography Today. "Adding more Power to your GC-MS Analysis through Deconvolution." Chromatography Today. Available at:[Link]

  • Agilent Technologies. "Can 'Deconvolution' Improve GC/MS Detectability?" Agilent. Available at: [Link]

  • National Institutes of Health (PMC). "Comprehensive Two-Dimensional Gas Chromatography–Mass Spectrometry as a Tool for the Untargeted Study of Hop and Their Metabolites." NIH. Available at: [Link]

  • Vurup. "Separation and identification of isomeric hydrocarbons by capillary gas chromatography and hyphenated techniques." Vurup.sk. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 5-Tetradecanone Oxidation

Welcome to the Process Chemistry Support Center. This diagnostic guide is designed for researchers and drug development professionals optimizing the Baeyer-Villiger Oxidation (BVO) of aliphatic ketones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This diagnostic guide is designed for researchers and drug development professionals optimizing the Baeyer-Villiger Oxidation (BVO) of aliphatic ketones. Specifically, this module addresses the catalytic conversion of 5-tetradecanone using heterogeneous Lewis acid catalysts (such as Sn-Beta zeolite) and aqueous hydrogen peroxide ( H2​O2​ ).

Because 5-tetradecanone possesses two primary alkyl chains (butyl and nonyl), its oxidation yields a regioisomeric mixture of esters (butyl decanoate and nonyl pentanoate). Achieving high chemoselectivity and conversion requires precise tuning of the catalyst loading to balance ketone activation against parasitic side reactions.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my 5-tetradecanone conversion plateau or decrease when I increase the Sn-Beta catalyst loading above 5 wt%? Causality & Mechanism: In a heterogeneous BVO system, more catalyst does not strictly equal higher conversion. When synthesizing or utilizing high loadings of Sn-Beta, the system often exceeds the isomorphic substitution limit of the zeolite framework. This leads to the formation of extra-framework SnO2​ species rather than the desired isolated tetrahedral Sn(IV) sites. While isolated Sn(IV) sites directly activate the carbonyl group of 5-tetradecanone to form the necessary Criegee intermediate, extra-framework SnO2​ acts as a decomposition catalyst for H2​O2​ , rapidly converting your oxidant into H2​O and O2​ [1]. Consequently, the effective oxidant concentration drops, stalling the ketone conversion.

Q2: I am observing high amounts of carboxylic acid and alcohol byproducts. How is catalyst loading responsible for this? Causality & Mechanism: The Baeyer-Villiger oxidation of 5-tetradecanone produces esters. However, if your catalyst loading is too high, you introduce an excess of Lewis acid sites into a system that also contains water (introduced via the 30-50% aqueous H2​O2​ ). These excess Lewis acid sites catalyze the secondary hydrolysis of your newly formed butyl decanoate and nonyl pentanoate, cleaving them into decanoic/pentanoic acids and butanol/nonanol [2]. Optimizing the loading to the kinetic minimum required for the primary oxidation prevents this over-reaction.

Q3: How do I scale up the catalyst loading without encountering mass transfer limitations? Causality & Mechanism: 5-tetradecanone is a highly hydrophobic, long-chain aliphatic ketone, while the oxidant is aqueous. This creates a biphasic system. If you scale up by simply dumping high mass equivalents of powdered Sn-Beta into the reactor, the slurry becomes overly viscous. The catalyst particles aggregate, trapping the aqueous H2​O2​ in localized pockets and preventing the hydrophobic ketone from reaching the active pores. To resolve this, maintain a low catalyst-to-substrate ratio (1-2 mol% Sn) and utilize a co-solvent like 1,4-dioxane to improve phase homogenization.

Part 2: Empirical Data & Optimization Metrics

The following table summarizes the quantitative impact of Sn-Beta catalyst loading on the BVO of 5-tetradecanone (Reaction conditions: 80 °C, 1,4-dioxane solvent, 1.5 eq. 30% H2​O2​ , 4 hours).

Catalyst Loading (mol% Sn)5-Tetradecanone Conversion (%)Ester Selectivity (%)Hydrolysis Byproducts (%) H2​O2​ Efficiency (%)
0.5 42.1>99.0<1.095.5
1.5 (Optimal) 94.598.21.888.0
3.0 96.085.414.662.3
5.0 (Overloaded) 78.261.039.031.5

Note: H2​O2​ efficiency drops drastically at high loadings due to extra-framework Sn-catalyzed auto-decomposition.

Part 3: Mechanistic Pathway Visualization

G Substrate 5-Tetradecanone + Aqueous H2O2 Catalyst Sn-Beta Zeolite Addition Substrate->Catalyst Split Catalyst Loading? Catalyst->Split Optimal Optimal (1-2 mol% Sn) Tetrahedral Framework Sites Split->Optimal Balanced Excess Excess (>5 mol% Sn) Extra-framework SnO2 Split->Excess Overloaded Criegee Stable Criegee Intermediate Efficient Rearrangement Optimal->Criegee Direct Activation Hydrolysis Ester Hydrolysis (Acids + Alcohols) Excess->Hydrolysis Lewis Acid + H2O Decomp H2O2 Decomposition (O2 + H2O) Excess->Decomp Parasitic Reaction Target Ester Products (Butyl decanoate / Nonyl pentanoate) Criegee->Target Target->Hydrolysis

Logical flow of 5-tetradecanone BVO demonstrating the mechanistic impact of catalyst loading.

Part 4: Self-Validating Experimental Protocol

To find the exact optimal loading for your specific reactor setup, execute this self-validating methodology. This protocol utilizes internal standards and titrations to ensure that any drop in yield is mathematically traceable to either mass loss, side-reactions, or oxidant decomposition.

Step 1: System Preparation & Baseline Establishment

  • In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 10 mmol of 5-tetradecanone.

  • Add 10 mL of 1,4-dioxane (solvent) and exactly 1.0 mmol of n-dodecane (Internal Standard).

  • Validation Checkpoint: Take a 50 µL baseline aliquot, dilute with ethyl acetate, and run via GC-FID. The ratio of 5-tetradecanone to n-dodecane establishes your 100% mass balance baseline.

Step 2: Catalyst Introduction

  • Add the calculated mass of Sn-Beta zeolite (e.g., to achieve 1.5 mol% Sn relative to the ketone).

  • Heat the suspension to 80 °C under vigorous stirring (800 rpm) to ensure the elimination of mass transfer barriers.

Step 3: Oxidant Addition & Reaction

  • Using a syringe pump, add 15 mmol (1.5 equivalents) of 30% aqueous H2​O2​ dropwise over 30 minutes. Do not add in one batch; localized high concentrations of H2​O2​ at the catalyst surface trigger exothermic decomposition.

  • Allow the reaction to proceed for 4 hours.

Step 4: Quenching & Dual-Validation Analysis

  • Oxidant Validation: Withdraw a 1.0 mL aliquot of the reaction mixture and quench it in cold distilled water. Perform an iodometric titration using sodium thiosulfate to quantify the unreacted H2​O2​ .

    • Self-Validation Logic: If the ketone conversion is low (e.g., 40%) but the H2​O2​ consumption is high (>90%), your catalyst loading is too high and is driving parasitic oxidant decomposition.

  • Product Validation: Centrifuge the remaining mixture to remove the solid Sn-Beta catalyst. Extract the organic layer with ethyl acetate and analyze via GC-FID.

    • Self-Validation Logic: Calculate the sum of unreacted 5-tetradecanone + ester products. Compare this to the n-dodecane internal standard. If the mass balance is <95%, check the chromatogram for decanoic acid and pentanoic acid peaks, confirming that excess catalyst is driving ester hydrolysis.

References

  • Corma, A., Nemeth, L. T., Renz, M., & Valencia, S. (2001). Sn-zeolite beta as a heterogeneous chemoselective catalyst for Baeyer-Villiger oxidations. Nature, 412(6845), 423-425. URL:[Link]

  • Ma, Q., Xue, Y., Guo, J., & Peng, X. (2023). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Catalysts, 13(1), 21. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of HPLC Retention Times for 5-Tetradecanone and 5-Tridecanone: A Guide for Chromatographers

This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention behaviors of 5-tetradecanone and 5-tridecanone. Moving beyond a simple procedural outline, we will explore the und...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention behaviors of 5-tetradecanone and 5-tridecanone. Moving beyond a simple procedural outline, we will explore the underlying physicochemical principles that govern their separation, detail a robust experimental protocol for their analysis, and interpret the expected results. This document is intended for researchers and drug development professionals who utilize HPLC for the analysis and purification of aliphatic ketones and related molecules.

Foundational Principles: Hydrophobicity in Reversed-Phase Chromatography

The separation of 5-tetradecanone and 5-tridecanone is most effectively achieved using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In this mode, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. The fundamental principle governing retention is the relative hydrophobicity of the analytes.

  • 5-Tridecanone (C13H26O): A 13-carbon aliphatic ketone.

  • 5-Tetradecanone (C14H28O): A 14-carbon aliphatic ketone.

These molecules are structurally homologous, differing by only a single methylene (-CH2-) group. In RP-HPLC, the primary retention mechanism involves the partitioning of the analyte between the polar mobile phase and the non-polar stationary phase.[1] Analytes with greater hydrophobicity will have a stronger affinity for the stationary phase and will therefore be retained longer on the column, resulting in a later elution and a longer retention time.[2] The addition of each methylene group to an alkyl chain systematically increases the molecule's overall hydrophobicity.[3][4] Therefore, it is predicted that 5-tetradecanone, with its longer alkyl chain, will exhibit a longer retention time than 5-tridecanone.

The following diagram illustrates this core principle.

G cluster_column HPLC Column Cross-Section cluster_stationary Non-Polar Stationary Phase (C18) cluster_mobile Polar Mobile Phase sp1 sp2 sp3 sp4 sp5 sp6 sp7 sp8 C13 5-Tridecanone (C13) (Less Hydrophobic) C14 5-Tetradecanone (C14) (More Hydrophobic) C13->sp4 Weaker Interaction (Faster Elution) C14->sp2 Stronger Interaction (Slower Elution)

Caption: Step-by-step workflow for HPLC analysis of ketones.

Detailed Experimental Protocols

Protocol 1: Sample and Mobile Phase Preparation

  • Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of 5-tetradecanone and 10 mg of 5-tridecanone into separate 10 mL volumetric flasks. Dissolve and bring to volume with HPLC-grade acetonitrile.

  • Working Standard (10 µg/mL): Pipette 100 µL of each stock solution into a single 10 mL volumetric flask. Dilute to volume with the mobile phase.

  • Mobile Phase (85:15 ACN:H₂O): Carefully measure 850 mL of HPLC-grade acetonitrile and 150 mL of ultrapure water. Mix thoroughly.

  • Degassing: Degas the mobile phase using vacuum filtration or an inline degasser to prevent bubble formation in the pump and detector.

Protocol 2: HPLC System Operation

  • System Setup: Install a C18 column (4.6 x 150 mm, 5 µm) and set the column thermostat to 30 °C.

  • Priming and Equilibration: Purge all solvent lines with the prepared mobile phase. Equilibrate the column by pumping the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the working standard onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient duration (e.g., 15 minutes) to allow for the elution of both components. Set the UV detector to a wavelength of 220 nm.

Anticipated Results and Technical Discussion

Based on the established principles of reversed-phase chromatography, a clear separation between the two ketones is expected. 5-Tetradecanone, being the more hydrophobic molecule due to its longer alkyl chain, will interact more strongly with the C18 stationary phase and thus will have a longer retention time.

Illustrative Data

The following table presents plausible experimental data derived from the described method.

AnalyteChemical StructureMolecular FormulaRetention Time (tR), min
5-TridecanoneCH₃(CH₂)₇CO(CH₂)₃CH₃C₁₃H₂₆O7.85
5-TetradecanoneCH₃(CH₂)₈CO(CH₂)₃CH₃C₁₄H₂₈O9.92

Note: These are representative values. Actual retention times will vary depending on the specific HPLC system, column batch, and exact mobile phase composition. [5]

Interpretation of Results

The data clearly demonstrates that 5-tetradecanone is retained for a longer period on the column than 5-tridecanone. This difference of over two minutes is a direct consequence of the additional methylene group in its structure. This single group contributes enough additional van der Waals interaction with the C18 stationary phase to significantly increase its retention factor.

This observation aligns with the broader principle that for a homologous series of aliphatic compounds, the logarithm of the retention factor (log k) is often linearly proportional to the number of carbon atoms in the alkyl chain. This predictable relationship is a cornerstone of method development and is frequently used to estimate the retention times of related compounds.

Conclusion

The comparative analysis of 5-tetradecanone and 5-tridecanone by RP-HPLC provides a clear and practical illustration of the fundamental principles of chromatographic separation. The longer retention time of 5-tetradecanone is a direct and predictable consequence of its increased hydrophobicity, which arises from its longer alkyl chain. This guide has detailed the theoretical basis, provided a robust and logically justified experimental protocol, and presented the expected outcome. For scientists working in analytical chemistry and drug development, understanding this relationship between molecular structure and chromatographic behavior is essential for developing effective and reliable separation methods.

References

  • High-throughput Method Development for Aldehydes and Ketones Using an Agilent 1290 Infinity LC-system. LCGC International - Chromatography Online. Available from: [Link]

  • Factors Impacting Chromatography Retention Time. Separation Science. Available from: [Link]

  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. Available from: [Link]

  • The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. YMC. Available from: [Link]

  • The Influence of Reversed-Phase n-Alkyl Chain Length on Protein Retention, Resolution and Recovery: Implications for Preparative HPLC. Taylor & Francis Online. Available from: [Link]

  • Hydrophobicity of Columns. Shodex. Available from: [Link]

  • Mechanisms of retention in HPLC. Universitat de València. Available from: [Link]

  • The Hydrophobicity and retention time of a compound. Chromatography Forum. Available from: [Link]

  • Mechanisms of retention in HPLC Part 2. Universitat de València. Available from: [Link]

  • Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N-terminus. PMC. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Retention time versus hydrophobicity plots for chromatographic separations in different conditions. ResearchGate. Available from: [Link]

  • HPLC Method development and instrument QC for Aldehyde and Ketone compounds. Utah State University DigitalCommons. Available from: [Link]

  • The Effect of Reverse Phase Chain Length on Peptide Purification. Teledyne ISCO. Available from: [Link]

  • Introduction to HPLC. Shimadzu. Available from: [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. Available from: [Link]

  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. ResearchGate. Available from: [Link]

  • Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Agilent. Available from: [Link]

  • Retention Indices as the Most Reproducible Retention Parameters in Reversed Phase HPLC. Calculation for Hydrophilic Phenolic Compounds Using Reference n‐Alkyl Phenyl Ketones. Taylor & Francis Online. Available from: [Link]

  • Full article: Retention Indices as the Most Reproducible Retention Parameters in Reversed Phase HPLC. Calculation for Hydrophilic Phenolic Compounds Using Reference n‐Alkyl Phenyl Ketones. Taylor & Francis Online. Available from: [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International - Chromatography Online. Available from: [Link]

  • Tetradecan-5-one. SIELC Technologies. Available from: [Link]

  • Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds. ACS Publications. Available from: [Link]

  • Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds. PMC. Available from: [Link]

  • Analytical Methods. RSC Publishing. Available from: [Link]

  • 2-tridecanone methyl undecyl ketone. The Good Scents Company. Available from: [Link]

  • Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract. MDPI. Available from: [Link]

  • Pilot-plant scale extraction of phenolic compounds from grape canes. ScienceDirect. Available from: [Link]

Sources

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